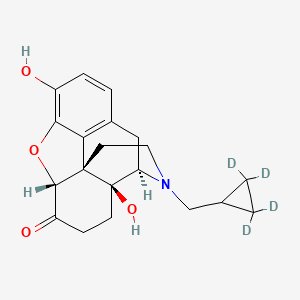

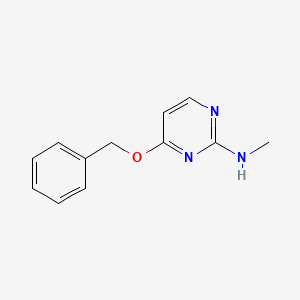

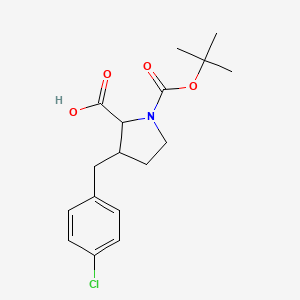

![molecular formula C13H17F2NO B1469987 {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol CAS No. 1551898-79-3](/img/structure/B1469987.png)

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol

Übersicht

Beschreibung

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Wissenschaftliche Forschungsanwendungen

Oncology: AKT Inhibition

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol: has been identified as a potential AKT inhibitor . The AKT signaling pathway is crucial in the growth and proliferation of tumor cells, and its inhibition can be a significant strategy in cancer therapy. The compound has shown promise in preclinical models for its efficacy in inhibiting this pathway, which may lead to the development of new cancer treatments.

Pharmacokinetics: Drug Monitoring

The compound’s pharmacokinetic properties have been studied using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . This method allows for the precise measurement of the compound in biological samples, which is essential for monitoring its levels in the body during drug development and therapy.

Antimicrobial Research: Antibacterial Activity

Research has explored the synthesis of derivatives of this compound for their antibacterial properties . The structurally simple synthetic derivatives have been evaluated for their selectivity against resistant strains of bacteria, which is a critical area of study given the rise of antibiotic resistance.

Antimalarial Drug Development

The compound’s derivatives have also been investigated for their potential as antimalarial agents . With the emergence of resistance to current antimalarial drugs, the development of new molecules with high selectivity for resistant strains of Plasmodium falciparum is of utmost importance.

Neurological Disorders: Alzheimer’s Disease

Some derivatives of the compound have been found to be selective inhibitors of the enzyme acetylcholinesterase (AChE) , which is used in the treatment of Alzheimer’s disease. This suggests potential applications in the design of new therapeutic agents for neurological disorders.

Synthetic Chemistry: Intermediate Products

The compound serves as an important intermediate in the synthesis of other pharmacologically active structures . Its role in the synthesis of complex molecules highlights its importance in the field of synthetic chemistry and drug design.

Analytical Chemistry: Method Development

The development of analytical methods such as UPLC-MS/MS for the compound’s quantification in biological matrices represents an application in analytical chemistry . This is crucial for the quality control and safety assessment of pharmaceuticals.

Pharmacology: Bioavailability Assessment

Studies have utilized the compound to assess bioavailability in animal models . Understanding the bioavailability is essential for determining the dosage and efficacy of potential pharmaceuticals.

Wirkmechanismus

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) is a new-generation selective AKT inhibitor, which was independently developed at Zhejiang University . This suggests that “{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol” might have similar properties, but more research is needed to confirm this.

Eigenschaften

IUPAC Name |

[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-12-4-3-10(6-13(12)15)7-16-5-1-2-11(8-16)9-17/h3-4,6,11,17H,1-2,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSMLZOXRSMJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

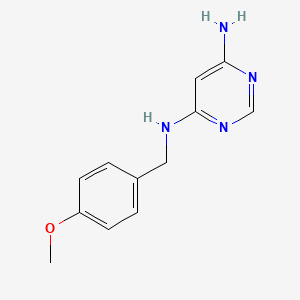

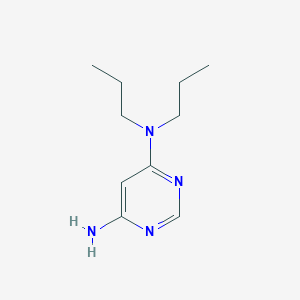

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)

![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)